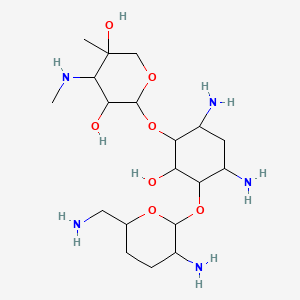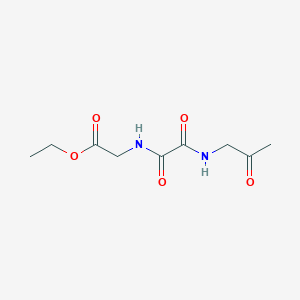
Ethyl (2-oxo-2-((2-oxopropyl)amino)acetyl)glycinate
描述
N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide typically involves the reaction of ethoxycarbonylmethylamine with acetonyloxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide can be compared with other similar compounds, such as:
N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide: A fluorescent indicator for intracellular chloride ions.
N-(Ethoxycarbonyl)-L-leucine: An amino acid derivative with potential pharmacological applications.
属性
分子式 |
C9H14N2O5 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC 名称 |
ethyl 2-[[2-oxo-2-(2-oxopropylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C9H14N2O5/c1-3-16-7(13)5-11-9(15)8(14)10-4-6(2)12/h3-5H2,1-2H3,(H,10,14)(H,11,15) |
InChI 键 |
ZVSZTTAVBDADNY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC(=O)C(=O)NCC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
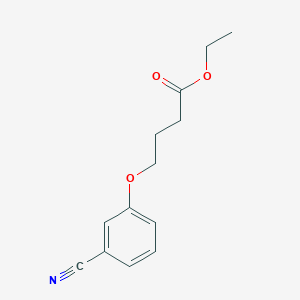
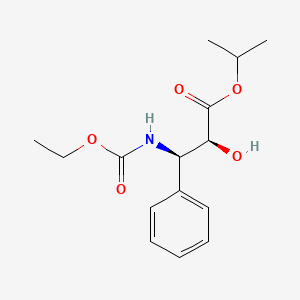
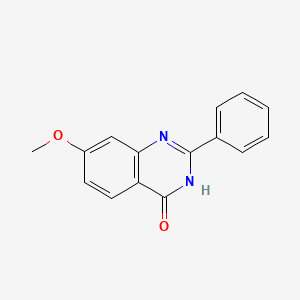
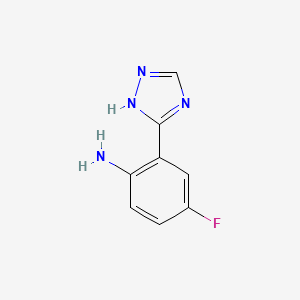
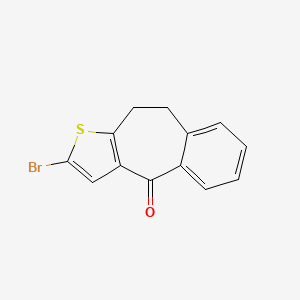
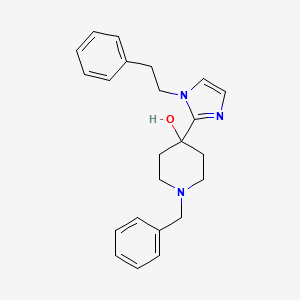
![3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester](/img/structure/B8695235.png)
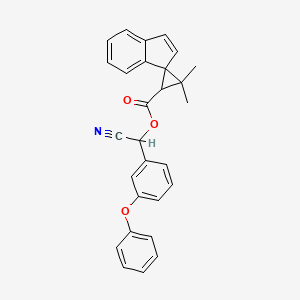
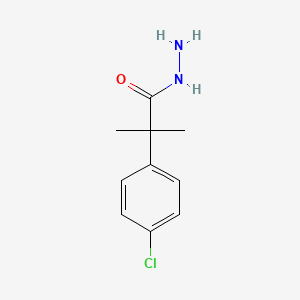
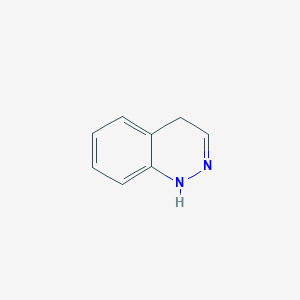
![3-Bromo-N-butylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B8695271.png)

![N-[(4-benzothiazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B8695281.png)
